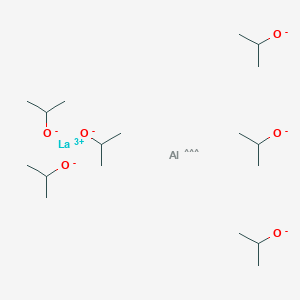![molecular formula C9H7ClN2O2S B1508681 Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 596794-91-1](/img/structure/B1508681.png)
Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Vue d'ensemble
Description
Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C9H7ClN2O2S . It has a molecular weight of 242.69 . The compound is typically stored under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H7ClN2O2S/c1-2-14-9(13)6-3-5-7(10)11-4-12-8(5)15-6/h3-4H,2H2,1H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a solid compound . It is typically stored under an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate has a wide range of scientific research applications. It is often used as a starting material for the synthesis of other organic compounds, such as thiophene-2-carboxamides, which are important intermediates in the synthesis of pharmaceuticals. In addition, this compound is used in biochemical and physiological studies, as it can be used to study the effects of various drugs on the body. It is also used in laboratory experiments, such as in the synthesis of polymers, as well as in the production of photovoltaic materials.
Mécanisme D'action
Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound, meaning it contains atoms of at least two different elements. The chlorine atom in this compound is responsible for its reactive properties, as it is capable of forming covalent bonds with other atoms. This allows this compound to act as a catalyst in certain reactions, such as the Ullmann reaction. In addition, this compound can act as an inhibitor in some biochemical and physiological processes, such as the inhibition of certain enzymes.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, as well as to have potential anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate has several advantages for laboratory experiments. It is relatively easy to synthesize, and can be used as a starting material for the synthesis of other compounds. In addition, this compound is relatively stable, and can be stored for long periods of time without significant degradation. However, there are also some limitations to using this compound in laboratory experiments. It is a relatively expensive compound, and can be difficult to obtain in large quantities. In addition, this compound is a highly reactive compound, and must be handled with care to avoid potential hazards.
Orientations Futures
There are several potential future directions for the use of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate in scientific research. One potential direction is the further exploration of its potential anti-cancer effects. In addition, further research could be done on its potential as an inhibitor of certain enzymes, as well as on its potential as a starting material for the synthesis of other compounds. Finally, further research could be done on its potential as an antioxidant and anti-inflammatory agent, as well as on its potential role in the production of photovoltaic materials.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c1-2-14-9(13)6-3-5-7(10)11-4-12-8(5)15-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUNLTCFOLEPBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726403 | |
| Record name | Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
596794-91-1 | |
| Record name | Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanoic acid,2,2'-[methylenebis(thio)]bis-, (R*,R*)-(9CI)](/img/structure/B1508599.png)









![5-{2,5-Bis[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopentylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1508621.png)
![D-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,4,6-trimethylphenyl)sulfonyl]amino]methyl]-](/img/structure/B1508622.png)

